

Application Notes: Using Trifloxystrobin-d3 for Pesticide Residue Analysis

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Compound of Interest		
Compound Name:	Trifloxystrobin-d3	
Cat. No.:	B15140529	Get Quote

Introduction

Trifloxystrobin is a broad-spectrum fungicide widely used in agriculture to control a variety of fungal diseases on fruits, vegetables, and cereals.[1] Due to its widespread use, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for Trifloxystrobin in food commodities. Accurate and reliable quantification of its residues, including its main metabolite Trifloxystrobin acid (CGA 321113), is crucial for ensuring food safety and compliance.[1]

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides high accuracy and precision for quantitative analysis.[2][3] This method involves the use of a stable, isotopically labeled version of the analyte as an internal standard. **Trifloxystrobin-d3**, a deuterated form of Trifloxystrobin, serves as an ideal internal standard for the quantification of Trifloxystrobin residues.

Principle of Isotope Dilution

The core principle of isotope dilution is the addition of a known amount of an isotopically labeled standard (e.g., **Trifloxystrobin-d3**) to the sample prior to extraction and cleanup.[3] Because the labeled standard is chemically identical to the native analyte, it experiences the same physical and chemical effects throughout the entire analytical procedure, including extraction inefficiencies, matrix effects (signal suppression or enhancement), and volume variations.



By measuring the ratio of the native analyte to the labeled internal standard using a mass spectrometer, an accurate concentration can be calculated, as this ratio remains constant regardless of sample losses during preparation. This approach significantly improves method robustness, accuracy, and reproducibility compared to methods relying on external or non-isotopic internal standards.[2][4]

Analytical Protocols

Two common protocols for the analysis of Trifloxystrobin residues using **Trifloxystrobin-d3** as an internal standard are presented below. Protocol 1 utilizes the widely adopted QuEChERS method, suitable for a variety of fruit and vegetable matrices. Protocol 2 describes a method for more complex matrices that may require additional cleanup steps.

Protocol 1: QuEChERS Method for Fruits and Vegetables

This protocol is based on the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) sample preparation method, followed by LC-MS/MS analysis.[5][6][7]

- 1. Scope This method is applicable to the quantitative analysis of Trifloxystrobin and its metabolite CGA 321113 in high-moisture fruit and vegetable samples.
- 2. Reagents and Materials
- Trifloxystrobin and CGA 321113 analytical standards
- **Trifloxystrobin-d3** (Internal Standard)
- Acetonitrile (ACN), HPLC grade
- Anhydrous Magnesium Sulfate (MgSO₄)
- Sodium Chloride (NaCl)
- Dispersive SPE (dSPE) cleanup tubes containing MgSO₄ and Primary Secondary Amine
 (PSA) sorbent
- 50 mL centrifuge tubes



- Ultrapure water
- 3. Procedure
- Sample Homogenization:
 - Chop the sample into small pieces.
 - Homogenize a representative portion (e.g., 1 kg) using a high-speed blender, using dry ice
 if necessary to prevent analyte degradation.[8]
 - Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
- Standard Preparation:
 - Prepare stock solutions of Trifloxystrobin, CGA 321113, and Trifloxystrobin-d3 in acetonitrile (e.g., 1000 μg/mL).
 - Prepare a working internal standard (IS) solution of Trifloxystrobin-d3 (e.g., 1 μg/mL).
 - Create a series of calibration standards by serially diluting the analyte stock solutions and spiking into a blank matrix extract to compensate for matrix effects. Each calibration standard should contain a constant concentration of the **Trifloxystrobin-d3** internal standard.[1]
- Extraction:
 - Add a known volume of the Trifloxystrobin-d3 internal standard working solution to the
 50 mL tube containing the sample.
 - Add 10-15 mL of acetonitrile.[9]
 - Add the appropriate QuEChERS extraction salts (e.g., MgSO₄ and NaCl).[8]
 - Shake vigorously for 1 minute.[8]
 - Centrifuge at ≥3500 RPM for 5 minutes to separate the organic and aqueous layers.[7]



- Cleanup (Dispersive SPE):
 - Transfer an aliquot of the upper acetonitrile layer (supernatant) to a dSPE cleanup tube containing MgSO₄ and PSA.[6]
 - Shake for 1 minute.
 - Centrifuge for 5 minutes.
 - Transfer the cleaned extract into an autosampler vial for LC-MS/MS analysis.
- 4. Instrumental Analysis (LC-MS/MS)
- Inject the final extract into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.
- Use the parameters in Table 1 for analyte detection and quantification.

Protocol 2: Acetonitrile/Water Extraction with SPE Cleanup

This protocol is suitable for a wider range of matrices, including those with lower water content or complex interferences.

- 1. Scope Applicable for the analysis of Trifloxystrobin and CGA 321113 in various plant materials and soil.[1][10]
- 2. Reagents and Materials
- All reagents from Protocol 1.
- Formic acid
- C18 Solid Phase Extraction (SPE) cartridges.
- 3. Procedure
- Sample Homogenization & Standard Preparation:



- Follow the same steps as in Protocol 1.
- Extraction:
 - Weigh a representative amount of the homogenized sample into a 50 mL centrifuge tube.
 - Add the Trifloxystrobin-d3 internal standard.
 - Add an appropriate volume of acetonitrile/water mixture (e.g., 80:20 v/v).[11]
 - Shake or blend to extract the residues.
 - Centrifuge and collect the supernatant. Some methods may proceed directly to LC-MS/MS analysis after dilution at this stage.[1]
- Cleanup (Solid Phase Extraction SPE):
 - Condition a C18 SPE cartridge with acetonitrile followed by water.
 - Load the sample extract onto the cartridge.
 - Wash the cartridge with a water/acetonitrile mixture to remove interferences.
 - Elute the analytes with acetonitrile.
 - Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for injection.
- 4. Instrumental Analysis (LC-MS/MS)
- Inject the final extract into an LC-MS/MS system.
- Use the parameters in Table 1 for analyte detection and quantification.

Data Presentation

Quantitative data for method performance is summarized in the tables below. These values represent typical performance characteristics reported in various studies.



Table 1: Example LC-MS/MS Parameters for Trifloxystrobin Analysis

Analyte	Precursor Ion (m/z)	Product Ion (m/z) (Quantifier)	Product Ion (m/z) (Qualifier)
Trifloxystrobin	409.0	186.0	206.0
Trifloxystrobin-d3 (IS)	412.0	186.0	-

| CGA 321113 | 395.0 | 186.0 | - |

Note: lons and collision energies should be optimized for the specific instrument used. Data sourced from multiple studies.[1][12][13]

Table 2: Summary of Method Validation Data Across Various Matrices

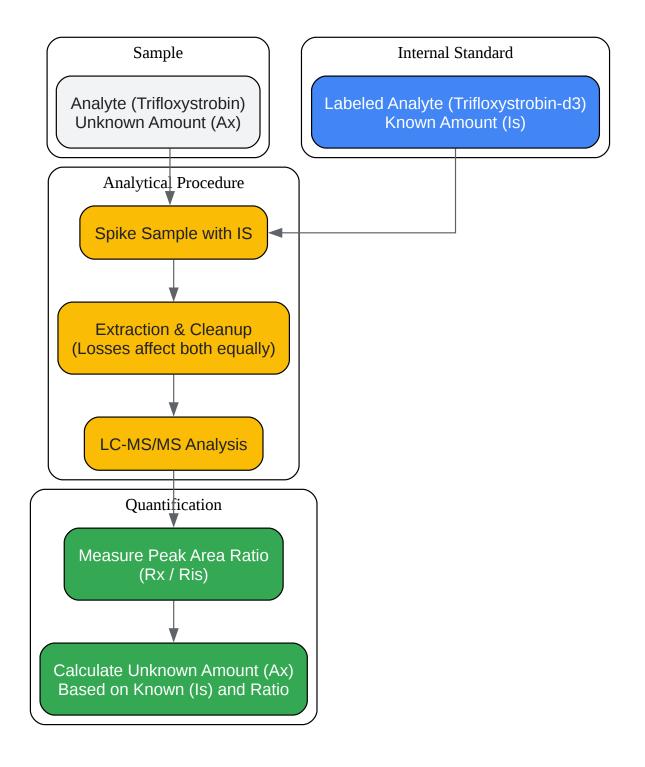
Parameter	Matrix Type	Typical Value	Citation
Limit of Quantification (LOQ)	Fruits & Vegetables	0.01 - 0.02 mg/kg	[1]
	Animal Products (Milk, Pork)	1.0 ng/g (μg/kg)	[14]
	Soil	2.5 μg/kg (ppb)	[10]
	Ginseng	0.03 - 0.06 mg/kg	
Recovery (%)	Fruits & Vegetables	70 - 110%	[1][5]
	Animal Products	76 - 100%	[14]
	Soil	73 - 109%	[10]
Linearity (r²)	Various	> 0.99	[1][14]

| Repeatability (RSD%) | Various | < 20% |[1] |

Visualizations

Diagram 1: Principle of Isotope Dilution Analysis



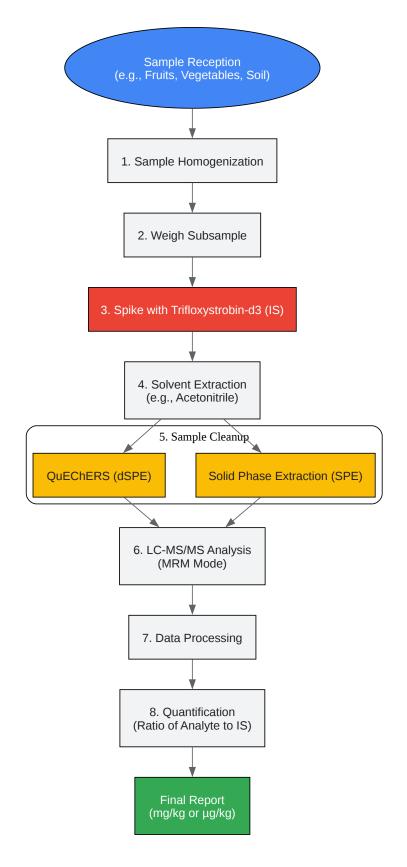


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Caption: Logical workflow of Isotope Dilution Mass Spectrometry (IDMS).



Diagram 2: General Experimental Workflow for Trifloxystrobin Residue Analysis



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Caption: Step-by-step workflow for Trifloxystrobin residue analysis.

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